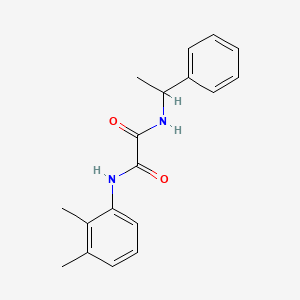
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide, commonly known as DMPPE, is a synthetic compound that belongs to the class of amides. It has been extensively used in scientific research due to its diverse applications in various fields.
Mécanisme D'action
DMPPE acts as a bidentate ligand, forming coordination complexes with metal ions. The complex formation occurs through the nitrogen atoms of the ethanediamide moiety. DMPPE has been shown to form stable complexes with various metal ions, including copper, nickel, and cobalt.
Biochemical and Physiological Effects:
DMPPE has been shown to exhibit antioxidant activity, which makes it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases. Additionally, DMPPE has been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DMPPE in lab experiments is its stability, which makes it easy to handle and store. Additionally, DMPPE is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one of the limitations of using DMPPE is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of DMPPE in scientific research. One potential direction is the development of new materials using DMPPE as a building block. Additionally, DMPPE could be used in the development of new drugs for the treatment of oxidative stress-related diseases, inflammatory diseases, and cancer. Further research is needed to fully understand the potential applications of DMPPE in these areas.
Conclusion:
In conclusion, DMPPE is a synthetic compound that has been extensively used in scientific research due to its diverse applications. Its stability, availability, and cost-effectiveness make it an attractive option for researchers. DMPPE has been shown to have antioxidant, anti-inflammatory, and antitumor properties, making it a potential candidate for the development of new drugs. Further research is needed to fully explore the potential applications of DMPPE in scientific research.
Méthodes De Synthèse
The synthesis of DMPPE involves the reaction between 2,3-dimethylaniline and 1-phenylethylamine in the presence of ethyl chloroformate. The reaction results in the formation of DMPPE, which is then purified by recrystallization.
Applications De Recherche Scientifique
DMPPE has been widely used in scientific research due to its diverse applications. It is commonly used as a ligand in coordination chemistry, where it forms complexes with metal ions. It has also been used in the synthesis of new materials, such as metal-organic frameworks and supramolecular assemblies.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-8-7-11-16(13(12)2)20-18(22)17(21)19-14(3)15-9-5-4-6-10-15/h4-11,14H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGCOQWBBHPHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5061180.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5061188.png)

![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5061208.png)
![11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5061211.png)
![N-benzyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5061219.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B5061224.png)
![2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5061232.png)





![8-cyclohexyl-N-phenyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5061272.png)